3,3'-(Isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol)
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Overview
Description
3,3’-(Isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol) is a complex organic compound with the molecular formula C33H53NO8 and a molecular weight of 591.7758 g/mol . This compound is known for its role as an impurity in bisoprolol, a selective β-adrenergic blocker used as an antihypertensive agent .
Preparation Methods
The synthesis of 3,3’-(Isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol) involves multiple steps. One of the key steps includes the reduction of a 1,3-diester using sodium borohydride in methanol, followed by tosylation with para-toluene sulfonyl chloride and triethylamine in dichloromethane. The resulting compound is then reacted with isopropylamine to produce the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where one functional group is replaced by another. Common reagents used in these reactions include sodium borohydride, para-toluene sulfonyl chloride, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-(Isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol) has several scientific research applications:
Biology: Its role as a β-adrenergic blocker makes it useful in studying the effects of β-blockers on biological systems.
Medicine: As an impurity in bisoprolol, it helps in understanding the pharmacokinetics and pharmacodynamics of bisoprolol.
Industry: It is used in the pharmaceutical industry for the synthesis and quality control of bisoprolol.
Mechanism of Action
The mechanism of action of 3,3’-(Isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol) involves its interaction with β1-adrenergic receptors. By blocking these receptors, it inhibits the stimulation of β1-adrenoreceptors by epinephrine, leading to a decrease in heart rate and blood pressure . This mechanism is similar to that of bisoprolol, which selectively targets β1-adrenergic receptors in the heart and kidneys .
Comparison with Similar Compounds
Similar compounds to 3,3’-(Isopropylazanediyl)bis(1-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol) include:
Bisoprolol: A selective β1-adrenergic blocker used as an antihypertensive agent.
Bisoprolol Ph.Eur impurity-C: 3,3′-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol).
Bisoprolol Ph.Eur impurity-D: 3,3′-(((oxybis(methylene))bis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol).
Bisoprolol Ph.Eur impurity-F: (±)2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol.
Bisoprolol Ph.Eur impurity-T: (±)4-((3-isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde.
Bisoprolol Ph.Eur impurity-U: (±)5-((4-(hydroxymethyl)phenoxy)methyl)-3-isopropyloxazolidin-2-one.
These compounds share structural similarities and are often studied together to understand their pharmacological properties and potential impurities in pharmaceutical formulations.
Properties
CAS No. |
2775292-22-1 |
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Molecular Formula |
C33H53NO8 |
Molecular Weight |
591.8 g/mol |
IUPAC Name |
1-[[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C33H53NO8/c1-25(2)34(19-30(35)23-41-32-11-7-28(8-12-32)21-37-15-17-39-26(3)4)20-31(36)24-42-33-13-9-29(10-14-33)22-38-16-18-40-27(5)6/h7-14,25-27,30-31,35-36H,15-24H2,1-6H3 |
InChI Key |
NFPWPFCGRNOKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)CC(COC2=CC=C(C=C2)COCCOC(C)C)O |
Origin of Product |
United States |
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